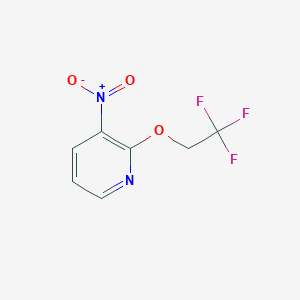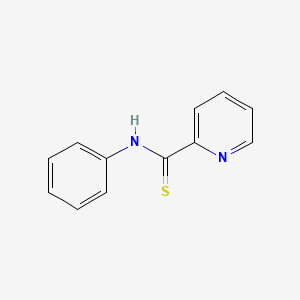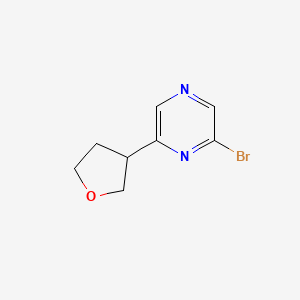![molecular formula C24H19BrN4O3 B11711609 2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(3Z)-3-[(4-bromobenzoyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidrazona bromobenzoyl y un sistema cíclico de indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{(3Z)-3-[(4-bromobenzoyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida típicamente involucra múltiples pasos. El paso inicial a menudo incluye la preparación del intermedio 4-bromobenzoyl hidrazona. Este intermedio luego se hace reaccionar con un derivado de indol en condiciones específicas para formar el compuesto final. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación avanzadas para asegurar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{(3Z)-3-[(4-bromobenzoyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El átomo de bromo en el grupo bromobenzoyl puede ser sustituido por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas, disolventes específicos y, a veces, catalizadores para facilitar las reacciones.
Principales productos
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir formas reducidas del compuesto y las reacciones de sustitución pueden dar como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
2-{(3Z)-3-[(4-bromobenzoyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos complejos.
Mecanismo De Acción
El mecanismo de acción de 2-{(3Z)-3-[(4-bromobenzoyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el sistema biológico que se esté estudiando.
Propiedades
Fórmula molecular |
C24H19BrN4O3 |
|---|---|
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
4-bromo-N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C24H19BrN4O3/c1-15-6-12-18(13-7-15)26-21(30)14-29-20-5-3-2-4-19(20)22(24(29)32)27-28-23(31)16-8-10-17(25)11-9-16/h2-13,32H,14H2,1H3,(H,26,30) |
Clave InChI |
MLEIPEPZUUXRPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)


![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)



![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
